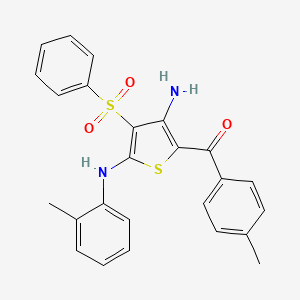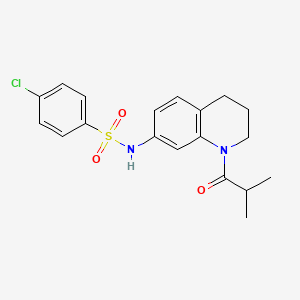![molecular formula C10H14Cl2N4 B2594006 2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine;dihydrochloride CAS No. 2580231-01-0](/img/structure/B2594006.png)
2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine;dihydrochloride” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . For instance, the crystal structure of 2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives have been studied . For instance, the IR absorption spectra of certain 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications
Synthesis and Structural Characterization
- A study by Pejchal et al. (2015) discusses the synthesis and structural characterization of novel compounds, including the process of condensation reactions to produce substances with potential antimicrobial and antifungal activities. These compounds were compared against medicinal standards such as chloramphenicol, cefoperazone, and amphotericin B, showing comparable or slightly better activity in some cases (Vladimír Pejchal, M. Pejchalová, Z. Růžičková, 2015).
- Another study highlighted the crystal structure of a related compound, showing its potential for further chemical analysis and applications in various fields of research (I. S. Khazhieva, T. Glukhareva, P. Slepukhin, Y. Morzherin, 2015).
Biological Activities
- Research by Eto et al. (2000) introduced new 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety, demonstrating significant antifungal activities against yeasts and filamentous fungi, with one compound showing activities comparable to itraconazole (H. Eto, Y. Kaneko, T. Sakamoto, 2000).
- Bhat et al. (2016) synthesized a new series of triazolyl chalcone derivatives through a Claisen–Schmidt reaction approach, which were screened for anti-microbial, anti-oxidant, and anti-cancer activities, showing promising leads in these fields (Manjunatha Bhat, G. K. Nagaraja, P. Divyaraj, N. Harikrishna, K. Pai, S. Biswas, S. K. Peethamber, 2016).
Chemical and Electrochemical Studies
- A study on melamine derivatives, including triazine compounds, explored their effectiveness as corrosion inhibitors for mild steel in acidic solutions, indicating a significant potential for industrial applications in protecting metals against corrosion (C. Verma, J. Haque, E. Ebenso, M. Quraishi, 2018).
Future Directions
Mechanism of Action
Target of action
The compound “2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine;dihydrochloride” belongs to the class of triazoles, which are known to interact with a variety of biological targets. For example, some triazoles are used as antifungal agents and interact with the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Mode of action
Triazoles generally work by inhibiting the function of their target proteins, leading to disruption of essential biological processes. For instance, in the case of antifungal triazoles, inhibition of ergosterol synthesis leads to disruption of the fungal cell membrane and death of the fungus .
Biochemical pathways
Depending on the specific target of the compound, various biochemical pathways could be affected. In the case of antifungal triazoles, the ergosterol biosynthesis pathway is affected .
Pharmacokinetics
The ADME properties of a compound depend on its chemical structure and can vary widely among different compounds. Generally, triazoles are well absorbed orally and widely distributed in the body. They are metabolized in the liver and excreted in the urine .
Result of action
The result of the compound’s action would depend on its specific target and mode of action. For antifungal triazoles, the result is the death of the fungus due to disruption of its cell membrane .
Biochemical Analysis
Biochemical Properties
The 1,2,4-triazole moiety in 2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine;dihydrochloride can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context. For instance, it has been reported that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Cellular Effects
It has been suggested that this compound may have potential inhibitory activities against certain cancer cell lines . It’s also been noted that some 1,2,4-triazole derivatives demonstrated very weak cytotoxic effects toward normal cells compared with doxorubicin .
Molecular Mechanism
It’s been suggested that the interaction between 1,2,4-triazole derivatives and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .
Temporal Effects in Laboratory Settings
It’s been suggested that some 1,2,4-triazole derivatives showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
Metabolic Pathways
It’s been suggested that the presence of 1,2,4-triazole moiety can influence the metabolic pathways of the compounds .
Properties
IUPAC Name |
2-[4-(1,2,4-triazol-4-yl)phenyl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-6-5-9-1-3-10(4-2-9)14-7-12-13-8-14;;/h1-4,7-8H,5-6,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJIUAQBAHRVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)N2C=NN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-ethyl-3-methyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2593924.png)
![1-{3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-hydroxyphenyl}ethan-1-one](/img/structure/B2593925.png)

![3-(4-ethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2593928.png)



![N-(4-methoxyphenyl)-2-[3-oxo-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2593936.png)
![N-(4-nitrophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2593937.png)
![2-Benzyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile](/img/structure/B2593938.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2593942.png)
![N-(3-methoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2593943.png)

